![molecular formula C15H14Cl2N4O B2494747 2-[3-{[(2,3-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile CAS No. 339103-08-1](/img/structure/B2494747.png)
2-[3-{[(2,3-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-{[(2,3-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile is a useful research compound. Its molecular formula is C15H14Cl2N4O and its molecular weight is 337.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antifungal and Antitoxin Properties
The compound derived from the reaction of salicylic aldehydes with malononitrile has demonstrated significant antifungal properties and the ability to inhibit toxin production. Specifically, compound 8a showed a total inhibition of the growth of certain fungi and reduced the production of ochratoxin A by Aspergillus alliaceus by about 93% when applied at concentrations of 2 mM. This suggests potential applications in controlling fungal growth and toxin production in various environmental or medical contexts (Costa et al., 2008).
Two-Photon Absorption Properties
Malononitrile derivatives, including a compound similar to the one of interest, have been studied for their two-photon absorption properties. These properties are crucial in fields like 3D microfabrication, optical data storage, and photodynamic therapy. Two specific malononitrile derivatives demonstrated significant two-photon absorption cross-section values, indicating their potential utility in applications requiring two-photon absorption (Zhao et al., 2007).
Nonlinear Optical Materials
The study of chromene derivatives of malononitrile, like the 2-iminochromene dimers, has shed light on their potential as nonlinear optical materials. These materials are crucial in the field of photonics, including applications like optical switching, frequency doubling, and optical data processing. However, it's important to note that the specific space group crystallization of some of these compounds may limit their utility in certain nonlinear optical applications (Bogdanov et al., 2019).
Diagnostic Imaging in Alzheimer's Disease
Derivatives of malononitrile, particularly those linked with radiofluorinated compounds, have been used in positron emission tomography to detect neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This application is crucial for the early detection and monitoring of Alzheimer's disease (Shoghi-Jadid et al., 2002).
Development of Antioxidant Agents
Malononitrile derivatives have been synthesized and evaluated as potent antioxidant agents, indicating their potential utility in protecting against oxidative stress-related damage, which is implicated in various diseases and aging processes (Vartale et al., 2016).
Safety and Hazards
特性
IUPAC Name |
2-[(3E)-3-[(2,3-dichlorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O/c1-21(2)14(12(8-18)9-19)6-7-20-22-10-11-4-3-5-13(16)15(11)17/h3-5,7H,6,10H2,1-2H3/b20-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSPAQPOHCVDME-IFRROFPPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)CC=NOCC1=C(C(=CC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)C/C=N/OCC1=C(C(=CC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
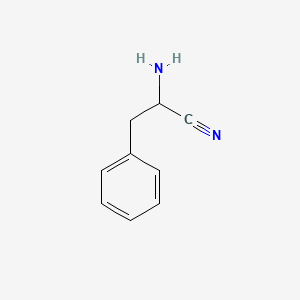
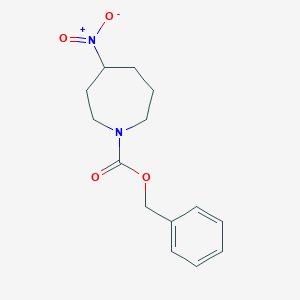

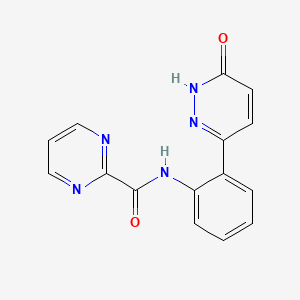
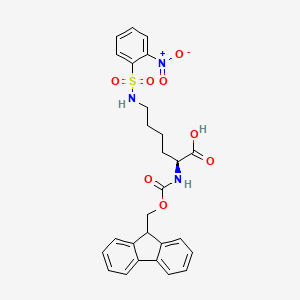
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]adamantane-1-carboxamide](/img/structure/B2494671.png)

![(4-chlorophenyl)[4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2494674.png)

![(Furan-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![N-[(oxolan-2-yl)methyl]-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide](/img/structure/B2494684.png)
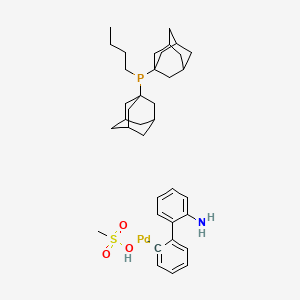
![2-(2-FLUOROPHENOXY)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ACETAMIDE](/img/structure/B2494687.png)
